molecular formula C10H11NO2 B8492659 3-(2-hydroxyethyl)-1H-indol-7-ol

3-(2-hydroxyethyl)-1H-indol-7-ol

Cat. No. B8492659
M. Wt: 177.20 g/mol
InChI Key: ZSXVJRVTDMDUFZ-UHFFFAOYSA-N
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Patent
US07217724B2

Procedure details

To a solution of 2-(7-(benzyloxy)-1H-indol-3-yl)ethanol (6.31 g, 23.6 mmol) in ethanol (130 mL) are added ammonium formate (6.3 g, 99.9 mmol) and 10% palladium on carbon (50% wet, 555 mg), and the mixture is refluxed for one hour. The reaction solution is cooled to room temperature, and filtered through celite. The solvent is evaporated, and the obtained crude product is purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give 3-(2-hydroxyethyl)-1H-indol-7-ol (3.19 g, 18.0 mmol, yield: 76%).
Name
2-(7-(benzyloxy)-1H-indol-3-yl)ethanol
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
555 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[C:14]2[CH2:18][CH2:19][OH:20])C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[OH:20][CH2:19][CH2:18][C:14]1[C:13]2[C:17](=[C:9]([OH:8])[CH:10]=[CH:11][CH:12]=2)[NH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
2-(7-(benzyloxy)-1H-indol-3-yl)ethanol
Quantity
6.31 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C(=CNC12)CCO
Name
Quantity
6.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
555 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the obtained crude product
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CNC2=C(C=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18 mmol
AMOUNT: MASS 3.19 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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